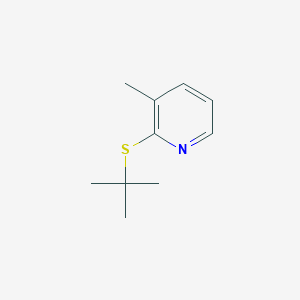
2-tert-butylsulfanyl-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butylsulfanyl-3-methylpyridine is an organic compound with the molecular formula C10H15NS It is a derivative of 3-picoline, where a tert-butylthio group is attached to the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylsulfanyl-3-methylpyridine typically involves the introduction of a tert-butylthio group to the 3-picoline molecule. One common method is the reaction of 3-picoline with tert-butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butylsulfanyl-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tert-butylthio group to a thiol or other reduced forms.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-tert-butylsulfanyl-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-tert-butylsulfanyl-3-methylpyridine depends on its specific interactions with molecular targets. The tert-butylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
3-Picoline: The parent compound without the tert-butylthio group.
2-Picoline: A positional isomer with the methyl group at the second position.
4-Picoline: A positional isomer with the methyl group at the fourth position.
Uniqueness
2-tert-butylsulfanyl-3-methylpyridine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity. This modification can enhance the compound’s stability, solubility, and potential biological activity compared to its parent compound and other isomers.
Propiedades
Número CAS |
18833-87-9 |
|---|---|
Fórmula molecular |
C10H15NS |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
2-tert-butylsulfanyl-3-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-6-5-7-11-9(8)12-10(2,3)4/h5-7H,1-4H3 |
Clave InChI |
CPVCTMVHEUAOFT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)SC(C)(C)C |
SMILES canónico |
CC1=C(N=CC=C1)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















